5-Chloro-3,6-dibromo-2-fluorobenzonitrile
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Overview
Description
5-Chloro-3,6-dibromo-2-fluorobenzonitrile is a halogenated benzonitrile derivative. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzonitrile core. The molecular formula for this compound is C7HBr2ClFN, and it has a molecular weight of 313.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 5-Chloro-2-fluorobenzonitrile, followed by further bromination to introduce the second bromine atom. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting material, 5-Chloro-2-fluorobenzonitrile, is subjected to controlled bromination reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dibromo-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, bromine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted benzonitrile derivatives, where the halogen atoms are replaced by the nucleophiles.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the benzonitrile derivative with another aromatic compound.
Scientific Research Applications
5-Chloro-3,6-dibromo-2-fluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile is largely dependent on its interactions with biological targets. The halogen atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorobenzonitrile: A related compound with a similar structure but lacking the bromine atoms.
3,5-Dichloro-2-fluorobenzonitrile: Another similar compound with chlorine atoms instead of bromine.
2-Bromo-5-fluorobenzonitrile: A compound with a bromine atom at a different position on the benzonitrile ring.
Uniqueness
5-Chloro-3,6-dibromo-2-fluorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with a fluorine atom and a nitrile group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1160574-22-0 |
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Molecular Formula |
C7HBr2ClFN |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2,5-dibromo-3-chloro-6-fluorobenzonitrile |
InChI |
InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
InChI Key |
NMYLFKPJHPUBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Br)Cl |
Origin of Product |
United States |
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